molecular formula C7H10O5 B8788490 1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one CAS No. 640-06-2

1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one

Cat. No.: B8788490
CAS No.: 640-06-2
M. Wt: 174.15 g/mol
InChI Key: QPJRIFFWEBJVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one is a useful research compound. Its molecular formula is C7H10O5 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

640-06-2

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C7H10O5/c8-3-1-7(11)2-4(5(3)9)12-6(7)10/h3-5,8-9,11H,1-2H2

InChI Key

QPJRIFFWEBJVFN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2CC1(C(=O)O2)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 ml round-bottom flask fitted with a stirring bar, reflux condenser, Dean-Stark trap, and argon inlet, 5 g of quinic acid (1, 26 mmol) was placed and 10 mL of dry DMF was added via syringe and the slurry stirred at room temperature. Next, benzene 60 mL and p-toluenesulfonic acid 0.5 g were added, and the slurry was heated to reflux for 26 h. TLC was used confirm the completion of reaction. A 1:1 mixture of EtOAc and 16eptanes (100 mL) was added to the cooled reaction mixture. The mixture was stirred for 1 h at room temperature and filtered. The collected solid was again stirred with a 1:1 mixture of EtOAc and 17eptanes (100 mL) for 1 hr at room temperature and filtered. Tituration was repeated one more time with a 1:1 mixture of EtOAc and 17eptanes (100 mL) and the precipitate collected to give 3.5 g of Lactone 2 (78% yield). Mp: 192-193° C., Rf 0.25 (EtOAc); MS: [M-H]−: 171; 1H NMR (300 MHz, DMSO) δ 1.72 (t, J=1.6 Hz, 1H), 1.82-1.88 (m, 1H), 2.07-2.13 (m, 1H), 2.25 (d, J=1.1 Hz, 1H), 3.49 (ddd, J=11.4, 6.3, 5.7 Hz, 1H), 3.82 (t, J=4.5 Hz, 1H), 4.61 (t, J=5.1 Hz, 1H), 4.816 (d, J=6.0 Hz, 1H), 5.23 (d, J=4.5 Hz, 1H), 5.89 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

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